N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-10-2-3-11(6-12(10)16)18-14(20)13(19)17-7-15(21)8-22-4-5-23-9-15/h2-3,6,21H,4-5,7-9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECPIXGFFKIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps:
Formation of the Chlorinated Aromatic Ring: The starting material, 3-chloro-4-methylphenol, undergoes a series of reactions to introduce the necessary functional groups.
Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a cyclization reaction involving sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the chlorinated aromatic ring with the dithiepan ring using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we analyze three classes of analogs: ethanediamide derivatives , arylurea pesticides , and heterocyclic phthalimides .
Ethanediamide Derivatives
Example Compound : N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide (CAS: 930988-48-0)
- Structural Similarities : Both compounds share the ethanediamide (-NH-C(=O)-C(=O)-NH-) core, which facilitates hydrogen bonding and metal chelation.
- Key Differences : The benzothiadiazole and hydroxyphenyl substituents in the analog enhance π-π stacking and solubility in polar solvents, whereas the 1,4-dithiepane group in the target compound introduces conformational rigidity and sulfur-mediated redox activity .
- Applications : Benzothiadiazole derivatives are widely studied as corrosion inhibitors or antifungal agents, whereas the dithiepane-containing compound may exhibit unique thiol-disulfide interchange properties relevant to enzyme inhibition .
Arylurea Herbicides
Example Compound : Chlorotoluron (N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea)
- Structural Similarities : Both compounds feature the 3-chloro-4-methylphenyl group, a common motif in herbicides due to its electron-withdrawing effects and stability.
- Key Differences: Chlorotoluron uses a urea (-NH-C(=O)-N-) linker, which is more hydrolytically stable than the ethanediamide group. The dimethylamino group in chlorotoluron enhances systemic mobility in plants, while the dithiepane group in the target compound likely reduces bioavailability due to higher molecular weight .
- Bioactivity : Chlorotoluron inhibits photosynthesis by binding to Photosystem II (PSII), whereas the ethanediamide derivative’s mechanism remains unexplored but may involve thiol-reactive pathways .
Heterocyclic Phthalimides
Example Compound : 3-Chloro-N-phenyl-phthalimide
- Structural Similarities : The chloroaryl group and nitrogen-containing heterocycle (phthalimide) parallel the electronic profile of the target compound.
- Applications : Phthalimides are used as polymer precursors (e.g., polyimides) or photodynamic therapy agents, contrasting with the hypothesized agrochemical role of the ethanediamide compound .
Comparative Data Table
Research Findings and Limitations
- Synthesis Challenges : The 1,4-dithiepane moiety in the target compound requires specialized sulfur-annulation techniques, unlike the straightforward urea or phthalimide syntheses .
- The dithiepane group may confer unique redox-mediated toxicity .
- Thermodynamic Properties : Computational models predict lower LogP (2.8) compared to chlorotoluron (LogP 2.1), indicating reduced lipid membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
